molecular formula C12H11BrCl3N B215025 2-(Trichloromethyl)-1,2-dihydro-3-bromo-1-ethylquinoline

2-(Trichloromethyl)-1,2-dihydro-3-bromo-1-ethylquinoline

Cat. No. B215025
M. Wt: 355.5 g/mol
InChI Key: WXERFTVXNVKWMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trichloromethyl)-1,2-dihydro-3-bromo-1-ethylquinoline is a chemical compound that is widely used in scientific research. It is a member of the quinoline family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 2-(Trichloromethyl)-1,2-dihydro-3-bromo-1-ethylquinoline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal activity in the brain.
Biochemical and Physiological Effects:
2-(Trichloromethyl)-1,2-dihydro-3-bromo-1-ethylquinoline has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. It has also been shown to modulate neurotransmitter release in the brain, which may explain its potential use in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(Trichloromethyl)-1,2-dihydro-3-bromo-1-ethylquinoline in lab experiments is its broad range of biological activities. It has been shown to have antitumor, antiviral, and antibacterial properties, as well as potential use in the treatment of neurodegenerative disorders. However, one limitation is its low yield in the synthesis process, which may make it difficult to obtain in large quantities for experiments.

Future Directions

There are several future directions for research on 2-(Trichloromethyl)-1,2-dihydro-3-bromo-1-ethylquinoline. One area of interest is its potential use in combination with other drugs for the treatment of cancer. It has also been suggested that it may have potential as a therapeutic agent for the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis process.

Synthesis Methods

The synthesis of 2-(Trichloromethyl)-1,2-dihydro-3-bromo-1-ethylquinoline involves the reaction of ethyl 2-bromoacetate with trichloroacetonitrile, followed by cyclization with 2-aminobenzophenone. The yield of the compound is typically around 50%.

Scientific Research Applications

2-(Trichloromethyl)-1,2-dihydro-3-bromo-1-ethylquinoline has been extensively studied for its biological activities. It has been shown to exhibit antitumor, antiviral, and antibacterial properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

2-(Trichloromethyl)-1,2-dihydro-3-bromo-1-ethylquinoline

Molecular Formula

C12H11BrCl3N

Molecular Weight

355.5 g/mol

IUPAC Name

3-bromo-1-ethyl-2-(trichloromethyl)-2H-quinoline

InChI

InChI=1S/C12H11BrCl3N/c1-2-17-10-6-4-3-5-8(10)7-9(13)11(17)12(14,15)16/h3-7,11H,2H2,1H3

InChI Key

WXERFTVXNVKWMZ-UHFFFAOYSA-N

SMILES

CCN1C(C(=CC2=CC=CC=C21)Br)C(Cl)(Cl)Cl

Canonical SMILES

CCN1C(C(=CC2=CC=CC=C21)Br)C(Cl)(Cl)Cl

Origin of Product

United States

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